molecular formula C17H27ClN2OS B162556 1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride CAS No. 129603-00-5

1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride

Katalognummer B162556
CAS-Nummer: 129603-00-5
Molekulargewicht: 342.9 g/mol
InChI-Schlüssel: NJNJMZHPPSSNJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MPTP was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid. However, it was later discovered that MPTP could cause severe neurological damage in humans and animals, leading to the development of Parkinson's disease-like symptoms. Since then, MPTP has been widely used in neuroscience research as a tool to study the mechanisms of Parkinson's disease and develop potential treatments.

Wirkmechanismus

MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form MPP+. MPP+ is taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models is characterized by a decrease in dopamine levels in the striatum, a loss of dopaminergic neurons in the substantia nigra, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in dopaminergic neurons, leading to cell death and neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

MPTP-induced Parkinson's disease in animal models has several advantages for studying the mechanisms of the disease and developing potential treatments. MPTP-induced Parkinson's disease closely resembles the human disease in terms of the loss of dopaminergic neurons in the substantia nigra and the development of motor symptoms. MPTP-induced Parkinson's disease is also reversible, allowing researchers to study the effects of potential treatments on the disease. However, MPTP-induced Parkinson's disease has several limitations, including the fact that it does not fully replicate the human disease and that the dose and duration of MPTP exposure can vary between animal models, leading to inconsistent results.

Zukünftige Richtungen

There are several future directions for research involving MPTP-induced Parkinson's disease. One area of research is the development of new animal models that more closely replicate the human disease, including models that involve the selective destruction of dopaminergic neurons in the striatum or the use of genetic models. Another area of research is the development of new treatments for Parkinson's disease, including gene therapy, stem cell transplantation, and deep brain stimulation. Finally, research is needed to better understand the mechanisms of MPTP-induced Parkinson's disease and the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the disease.

Synthesemethoden

MPTP can be synthesized through a multistep process involving the reaction of piperazine with various chemical intermediates. The final product, MPTP hydrochloride, is a white crystalline powder that is soluble in water and has a melting point of 220-225°C.

Wissenschaftliche Forschungsanwendungen

MPTP has been extensively studied in animal models to investigate the mechanisms of Parkinson's disease and develop potential treatments. MPTP is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. Animal models of MPTP-induced Parkinson's disease have been used to study the effects of various drugs and treatments on the disease, including deep brain stimulation, gene therapy, and stem cell transplantation.

Eigenschaften

CAS-Nummer

129603-00-5

Molekularformel

C17H27ClN2OS

Molekulargewicht

342.9 g/mol

IUPAC-Name

1-(4-methylpiperazin-1-yl)-2-(4-propan-2-ylsulfanylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H26N2OS.ClH/c1-13(2)21-16-7-5-15(6-8-16)14(3)17(20)19-11-9-18(4)10-12-19;/h5-8,13-14H,9-12H2,1-4H3;1H

InChI-Schlüssel

NJNJMZHPPSSNJU-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl

Kanonische SMILES

CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl

Synonyme

2-(4-(2-Propylthio)phenyl)propiono(4-methylpiperazide) hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.